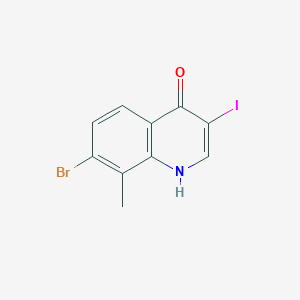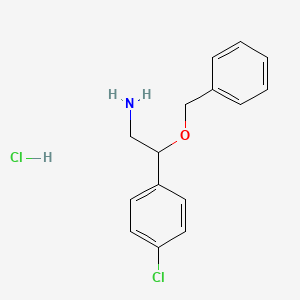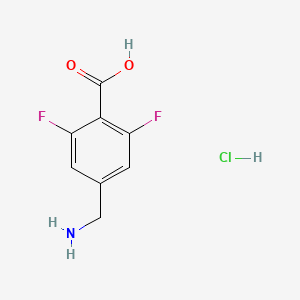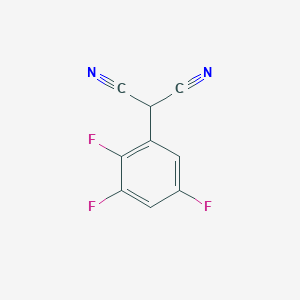
7-Bromo-4-hydroxy-3-iodo-8-methylquinoline
Overview
Description
Synthesis Analysis
Quinoline, the core structure of the compound, has been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols have also been used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “7-Bromo-4-hydroxy-3-iodo-8-methylquinoline” consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound is substituted at the 7th position with a bromo group, at the 4th position with a hydroxy group, at the 3rd position with an iodo group, and at the 8th position with a methyl group.Scientific Research Applications
Chemical Synthesis and Compound Formation
7-Bromo-4-hydroxy-3-iodo-8-methylquinoline and its related compounds play a significant role in the field of chemical synthesis. The compound has been involved in the study of regiochemistry, particularly in nucleophilic substitution reactions. For instance, the transformation of related compounds like 6-bromo-2-methylquinoline-5,8-dione with various alkylamines has been studied, revealing insights into the chemistry of 7-alkylamino compounds and proposing mechanisms for unusual regioselectivity in nucleophilic amination reactions (Choi & Chi, 2004).
Spectroscopic Characterization and Metal Complexes
The compound and its derivatives have been explored for their spectroscopic properties and interaction with metals. A study on the Schiff base ligand related to the compound demonstrated its ability to form complexes with metals like Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). Spectroscopic methods such as IR, UV-Vis, mass spectrometry, and others were used for characterization. These complexes have been examined for their potential in pH-titration techniques and have shown a particular order of stability among different metals. Moreover, these complexes exhibited significant in vitro antibacterial, antifungal, and antioxidant activities, highlighting their potential biomedical applications (Siddappa & Sultana Mayana, 2014).
Photolabile Protecting Group in Biological Studies
Brominated hydroxyquinolines, closely related to the compound , have been studied for their potential as photolabile protecting groups, especially in biological contexts. Their increased solubility, low fluorescence, and sensitivity to multiphoton-induced photolysis make them useful for caging biological messengers, allowing precise spatial and temporal control in the release of active molecules in biological studies. This property is particularly advantageous for investigating cell physiology and other biological functions in real time and living tissue, utilizing low-energy IR light for minimal tissue destruction (Fedoryak & Dore, 2002).
Safety and Hazards
The compound “7-Bromo-4-hydroxy-8-methylquinoline” has been classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
The future directions for “7-Bromo-4-hydroxy-3-iodo-8-methylquinoline” could involve further studies on its synthesis, functionalization, and biological activities. Given the versatile applications of quinoline and its derivatives in the fields of industrial and synthetic organic chemistry, as well as medicinal chemistry , there is potential for the development of new methods and synthetic approaches towards this compound and its derivatives.
Properties
IUPAC Name |
7-bromo-3-iodo-8-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrINO/c1-5-7(11)3-2-6-9(5)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDJVDXJQDCNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1382549.png)
![tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate](/img/structure/B1382550.png)


![6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1382557.png)
![5-(Bromomethyl)spiro[2.3]hexane](/img/structure/B1382558.png)
![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382560.png)

![Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1382565.png)
![tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1382566.png)

